Ethyl 4-(propylamino)benzoate
Description
Properties
CAS No. |
75681-66-2 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 4-(propylamino)benzoate |
InChI |
InChI=1S/C12H17NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h5-8,13H,3-4,9H2,1-2H3 |
InChI Key |
SBAPACAYNOFTEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
Ethyl 4-(propylamino)benzoate is primarily investigated for its potential as a local anesthetic . Studies have shown that this compound interacts with sodium ion channels in nerve cells, inhibiting nerve impulse conduction, which provides pain relief. Its structural modifications can enhance anesthetic properties while reducing toxicity, making it a candidate for further pharmacological development .
Case Study: Local Anesthetic Activity
Research has demonstrated that derivatives of this compound exhibit significant local anesthetic effects comparable to established anesthetics like tetracaine and pramocaine. In biological activity evaluations, specific derivatives showed promising results in surface anesthesia and infiltration anesthesia tests, indicating their potential for clinical application .
Agrochemical Formulations
In the realm of agrochemicals, this compound is utilized for developing pest control agents. Its ability to provide effective pest management solutions while minimizing toxicity to non-target organisms makes it a favorable choice in agricultural applications. This characteristic is particularly important as it aligns with the growing demand for more environmentally friendly agricultural practices .
Material Science
The compound is also explored in material science for its role in the synthesis of novel polymers and coatings. This compound contributes to enhancing material properties such as durability and resistance to environmental factors, which is crucial for developing advanced materials used in various industries .
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action and therapeutic potential. Research has focused on its interactions with neurotransmitter systems, which could lead to new treatments for mental health conditions .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The propylamino group can be introduced via nucleophilic substitution reactions. For example:
-
Reaction with propylamine : Ethyl 4-fluorobenzoate reacts with propylamine in dichloromethane under basic conditions (e.g., N,N-diisopropylethylamine) to yield ethyl 4-(propylamino)benzoate. This proceeds via an SNAr mechanism , where the electron-withdrawing ester group activates the aromatic ring for substitution .
| Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Ethyl 4-fluorobenzoate | Propylamine, DIPEA, CH₂Cl₂, RT, N₂ | This compound | 69–82% |
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Basic hydrolysis : Treatment with NaOH or KOH in aqueous ethanol converts the ester to 4-(propylamino)benzoic acid .
-
Acidic hydrolysis : Concentrated HCl in refluxing ethanol achieves similar results but is less commonly employed .
Reaction Pathway :
Alkylation of the Amino Group
The secondary amine undergoes alkylation to form tertiary amines or quaternary ammonium salts. For instance:
-
Reaction with alkyl halides : this compound reacts with bromoethyl esters (e.g., 2-bromoethyl-4-(propylamino)benzoate) in the presence of K₂CO₃ and toluene to form derivatives with extended alkyl chains .
Example :
| Compound | R | X₁ | X₂ | logP | pKₐ |
|---|---|---|---|---|---|
| 4a | C₃H₇– | NH | C | 2.93 | 8.79 |
| 4d | C₃H₇– | NH | S | 2.54 | 8.00 |
Hydrogenation of Nitro Precursors
This compound can be synthesized via catalytic hydrogenation of nitro intermediates:
-
Reduction of nitro groups : Ethyl 3-nitro-4-(propylamino)benzoate undergoes hydrogenation using Pd/C to yield the corresponding amine .
Conditions :
-
Catalyst: Pd/C (5% w/w)
-
Solvent: Ethanol or methanol
-
Pressure: 1–3 atm H₂
-
Temperature: 25–50°C
Electrophilic Aromatic Substitution
The aromatic ring participates in electrophilic substitutions, though reactivity is moderated by the electron-donating propylamino group:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups predominantly at the meta position relative to the ester .
-
Sulfonation : Fuming H₂SO₄ yields sulfonated derivatives, though this is less explored in recent literature .
Functional Group Interconversion
-
Amide formation : The amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides .
-
Schiff base synthesis : Condensation with aldehydes (e.g., benzaldehyde) produces imine derivatives under anhydrous conditions .
Key Mechanistic Insights:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent at the para position significantly influences solubility, reactivity, and physical properties. A comparative analysis is provided below:
Key Observations:
- Hydrophobicity: The phenylamino substituent in ethyl 4-(phenylamino)benzoate introduces significant hydrophobicity, reducing solubility in aqueous systems compared to alkylamino derivatives .
Reactivity in Polymer Chemistry
Ethyl 4-(dimethylamino)benzoate is widely used as a co-initiator in resin cements due to its ability to accelerate polymerization. Studies show that resins containing this compound achieve a higher degree of conversion (DC) compared to those with 2-(dimethylamino)ethyl methacrylate (DMAEMA). The propylamino analog, with a bulkier substituent, may exhibit reduced reactivity due to steric hindrance, though this remains speculative without direct data .
Effect of Additives :
- Diphenyliodonium hexafluorophosphate (DPI) enhances the DC of resins containing DMAEMA but has minimal impact on ethyl 4-(dimethylamino)benzoate-based systems, suggesting superior inherent reactivity of the latter .
Q & A
Q. What are the optimized synthetic routes for Ethyl 4-(propylamino)benzoate in academic research?
The synthesis typically involves a three-step process:
- Step 1 (Alkylation): React 4-(propylamino)benzoic acid with ethyl bromide or a similar alkylating agent in DMF solvent, using anhydrous Na₂CO₃ as a deacidifying reagent and DMAP as a catalyst. Reflux for 12 hours to ensure completion .
- Step 2 (Esterification): Use CDI as a dehydrating agent in THF solvent to esterify the intermediate. Reflux for 8 hours to achieve high yield .
- Step 3 (Second Alkylation): Further alkylation with toluene as the solvent and K₂CO₃ as the base, refluxing for 10 hours to finalize the product . Key Considerations: Monitor reaction progress via TLC and confirm purity using NMR and IR spectroscopy.
Q. How is the molecular structure of this compound validated experimentally?
- Spectroscopic Methods:
- ¹H/¹³C-NMR: Confirm proton environments and carbon frameworks, particularly the propylamino (-NH-CH₂CH₂CH₃) and ester (-COOEt) groups.
- IR Spectroscopy: Identify characteristic peaks for N-H (~3300 cm⁻¹), ester C=O (~1700 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
